molecular formula C17H17Cl2NOS2 B4171112 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide

Cat. No. B4171112
M. Wt: 386.4 g/mol
InChI Key: FPRGPALOJOMTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide, also known as DTTB, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide is a small molecule that has been shown to interact with specific proteins and enzymes in various biological pathways. It has been shown to bind to the active site of enzymes, inhibiting their activity and preventing them from carrying out their normal function. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has also been shown to interact with specific domains of proteins, altering their conformation and function. The exact mechanism of action of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide varies depending on the specific protein or enzyme it interacts with.
Biochemical and Physiological Effects:
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, leading to the accumulation of specific substrates and the disruption of various biological pathways. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has also been shown to alter the conformation and function of specific proteins, leading to changes in cellular processes such as DNA replication and transcription. Additionally, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been shown to induce cell death in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various experiments. Additionally, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been shown to have high selectivity for specific proteins and enzymes, allowing for the specific targeting of specific pathways. However, there are also limitations to the use of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide in lab experiments. It has been shown to have cytotoxic effects in some cell lines, making it unsuitable for certain experiments. Additionally, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been shown to have limited solubility in certain solvents, making it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the use of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide in scientific research. One potential application is in the study of specific protein-protein interactions in various biological pathways. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide could be used to selectively inhibit the activity of specific enzymes and proteins, allowing for the investigation of their role in these pathways. Additionally, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide could be used in the development of new drugs and compounds that target specific pathways. Finally, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide could be used in the development of new diagnostic tools for the detection of specific diseases and conditions.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been shown to have various scientific research applications, particularly in the field of biochemistry. It has been used to study the role of protein-protein interactions in various biological processes such as DNA replication and transcription. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has also been used to investigate the function of specific enzymes and proteins in various pathways, such as the ubiquitin-proteasome system and the unfolded protein response. Additionally, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been used to study the mechanism of action of various drugs and compounds.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS2/c1-22-16-5-3-2-4-14(16)17(21)20-8-9-23-11-12-6-7-13(18)10-15(12)19/h2-7,10H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGPALOJOMTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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